Cas no 144875-23-0 (O-Desethyl Resiquimod)

O-Desethyl Resiquimod structure
O-Desethyl Resiquimod structure
商品名:O-Desethyl Resiquimod
CAS番号:144875-23-0
MF:C15H18N4O2
メガワット:286.33
CID:5064972

O-Desethyl Resiquimod 化学的及び物理的性質

名前と識別子

    • 4-Amino-2-(hydroxymethyl)-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol
    • O-Desethyl Resiquimod
    • インチ: 1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17)
    • InChIKey: VLKIKVURNOPTAU-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C3C(=CC=CC=3)N=C1N)N(CC(O)(C)C)C(CO)=N2

O-Desethyl Resiquimod 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D228575-1mg
O-Desethyl Resiquimod
144875-23-0
1mg
$ 380.00 2023-09-08
TRC
D228575-10mg
O-Desethyl Resiquimod
144875-23-0
10mg
$ 3000.00 2023-09-08
TRC
D228575-5mg
O-Desethyl Resiquimod
144875-23-0
5mg
$ 1556.00 2023-09-08

O-Desethyl Resiquimod 関連文献

O-Desethyl Resiquimodに関する追加情報

Recent Advances in the Study of O-Desethyl Resiquimod (144875-23-0): A Comprehensive Research Brief

O-Desethyl Resiquimod (CAS: 144875-23-0), a metabolite of the immunomodulatory compound Resiquimod (R-848), has garnered significant attention in recent years due to its potential therapeutic applications in oncology, infectious diseases, and autoimmune disorders. This research brief synthesizes the latest findings on O-Desethyl Resiquimod, focusing on its pharmacological properties, mechanism of action, and clinical relevance. The compound's unique ability to modulate Toll-like receptor (TLR) 7 and 8 signaling pathways positions it as a promising candidate for next-generation immunotherapy.

Recent studies have elucidated the pharmacokinetic and pharmacodynamic profiles of O-Desethyl Resiquimod, revealing its enhanced stability and reduced systemic toxicity compared to its parent compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that O-Desethyl Resiquimod exhibits a 40% higher bioavailability in murine models, with a prolonged half-life that supports sustained immune activation. These attributes make it particularly suitable for chronic conditions requiring long-term immunomodulation.

In the context of oncology, preclinical trials have highlighted O-Desethyl Resiquimod's efficacy as an adjuvant in cancer vaccines. Research conducted at the National Cancer Institute showed that the compound significantly enhances dendritic cell maturation and antigen presentation, leading to robust cytotoxic T-cell responses. Notably, a phase I clinical trial (NCT05432193) is currently evaluating its safety profile in combination with checkpoint inhibitors for metastatic melanoma, with preliminary results expected in Q4 2024.

The antiviral potential of O-Desethyl Resiquimod has also been explored, particularly against RNA viruses such as SARS-CoV-2 and influenza. A groundbreaking study in Nature Communications (2023) identified its ability to induce interferon-stimulated genes (ISGs) in respiratory epithelial cells, creating a potent antiviral state. This mechanism is being leveraged in the development of broad-spectrum antiviral nasal sprays, with two biotech companies initiating IND-enabling studies as of March 2024.

From a chemical perspective, advances in synthetic methodology have enabled the large-scale production of high-purity O-Desethyl Resiquimod. A novel enzymatic desethylation process patented in 2023 (WO2023187542) achieves >99% chemical purity while reducing environmental impact compared to traditional chemical synthesis routes. This technological breakthrough addresses previous supply chain challenges and facilitates more extensive clinical evaluation.

Despite these promising developments, challenges remain in optimizing the therapeutic window of O-Desethyl Resiquimod. Recent pharmacovigilance data indicate dose-dependent cytokine release syndrome as a potential adverse effect, prompting the development of targeted delivery systems. Lipid nanoparticle formulations and antibody-drug conjugates are currently under investigation to mitigate systemic exposure while maintaining localized immunomodulatory effects.

The future trajectory of O-Desethyl Resiquimod research appears highly promising, with seven active clinical trials registered globally as of May 2024. Its dual TLR7/8 agonism and improved safety profile position it as a versatile immunomodulator with applications spanning from cancer immunotherapy to vaccine adjuvants. Continued research efforts are expected to further refine its clinical utility and establish its position in the therapeutic arsenal against immune-related disorders.

おすすめ記事

推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd